Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a chiral pyrrolidine derivative featuring hydroxyl groups at the 3- and 4-positions, with defined stereochemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and functionalized diol moiety make it useful for asymmetric synthesis and ligand design. The benzyl group enhances solubility in organic solvents while allowing for selective deprotection if needed. The stereospecific configuration (3S,4S) ensures precise control in chiral transformations, making it advantageous for applications requiring high enantioselectivity. Its stability and well-defined structure contribute to its utility in medicinal chemistry and catalysis research.
(3S,4S)-1-Benzylpyrrolidine-3,4-diol structure
90365-74-5 structure
Product Name:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
CAS No:90365-74-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
Update Time:2025-06-08

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
    • (3S,4S)-1-Benzylpyrrolidine-3,4-diol
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
    • (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
    • (3S,4S)-1-(phenylMethyl)-3,4
    • (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
    • (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
    • (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
    • (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
    • (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
    • (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
    • N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
    • 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
    • (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
    • PubChem18732
    • QJRIUWQPJVPYSO-QWRGUYRKSA-N
    • LS30148
    • (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
    • DS
    • (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
    • 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
    • (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
    • (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
    • 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
    • CS-W015772
    • J-800404
    • DS-13011
    • SCHEMBL84802
    • DB-009920
    • (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
    • 90365-74-5
    • MFCD01073893
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
    • J-501290
    • AC-13555
    • CHEMBL2335510
    • AC-22435
    • 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
    • BP-12368
    • AKOS015839146
    • J-640399
    • MDL: MFCD01073893
    • Inchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
    • InChI Key: QJRIUWQPJVPYSO-QWRGUYRKSA-N
    • SMILES: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.0945 (rough estimate)
  • Melting Point: 94-100 °C
  • Boiling Point: 329.46°C (rough estimate)
  • Refractive Index: 1.5041 (estimate)
  • PSA: 43.70000
  • LogP: 0.16190
  • Specific Rotation: 33.6 º (c=1.05% in methanol)
  • Optical Activity: [α]20/D +33.6±3°, c = 1.05% in methanol
  • Solubility: Not available

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature
  • Risk Phrases:R36/37/38

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Customs Data

  • HS CODE:29339900

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Pricemore >>

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(3S,4S)-1-Benzylpyrrolidine-3,4-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Reference
New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate
Martins, J. Graca; Barrulas, P. Cambeiro; Marques, Carolina S.; Burke, Anthony J., Synthetic Communications, 2008, 38(9), 1365-1374

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Dowex 50W Solvents: Water ;  rt
Reference
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

Production Method 3

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ;  0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ;  70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms
Han, Dong; Li, Yuanfeng; Han, Ya-Ping; Zhang, Hong-Yu; Zhang, Yuecheng; et al, Molecular Catalysis, 2022, 524,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid
Skarzewski, Jacek; Gupta, Anil, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  -10 °C
Reference
Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism
Ding, Shao-min; Wang, Yu-sheng; Song, Hua-fu; Chen, Yu-yan; Cheng, Chuan-jie, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water
Reference
Novel steroid mimics directed towards the estradiol skeleton
Bridgeman, Eve; Cavill, Julie L.; Schofield, Daniel J.; Wilkins, Derek S.; Tomkinson, Nicholas C. O., Tetrahedron Letters, 2005, 46(49), 8521-8524

Production Method 7

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ;  20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Reference
Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation
Widlicka, Daniel W. ; Gontcharov, Alexander ; Mehta, Ruchi; Pedro, Dylan J.; North, Robert, Organic Process Research & Development, 2019, 23(9), 1970-1978

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Total synthesis of (+)-lentiginosine via a key Au catalysis
Cui, Li; Zhang, Li Ming, Science China: Chemistry, 2010, 53(1), 113-118

Production Method 9

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines
Kasturi, Sivaprasad; Surarapu, Sujatha; Uppalanchi, Srinivas; Anireddy, Jaya Shree; Dwivedi, Shubham; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

Production Method 10

Reaction Conditions
1.1 Reagents: Diborane
Reference
Alkylation catalyzed by chiral phase transfer reaction
Zeng, Heping, Huaxue Tongbao, 1995, (4), 22-4

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ;  15 min, rt
Reference
Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors
Xie, Fangzhou; Yang, Fengzhi; Liang, Yaoyao; Li, Liang; Xia, Yu; et al, European Journal of Medicinal Chemistry, 2019, 164, 408-422

Production Method 12

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
Yi, Bing; Xie, Zhi-Ming; Dang, Li-Min, Yingyong Huaxue, 2007, 24(2), 223-225

Production Method 13

Reaction Conditions
1.1 -
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride
Reference
Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms
Li, Yuanfeng; Zhang, Yuecheng; Zhang, Hong-Yu; Han, Ya-Ping; Zhao, Jiquan, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials

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